

Application Note: Analysis of Dihydrocarvyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

Cat. No.: *B1630012*

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Introduction

Dihydrocarvyl acetate is a monoterpenoid ester found in the essential oils of various plants, notably in species of mint (*Mentha spicata*)[1][2][3]. It contributes to the characteristic aroma of these plants and is of interest to the flavor, fragrance, and pharmaceutical industries[3]. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like dihydrocarvyl acetate from complex matrices such as essential oils[4]. This document provides a detailed protocol for the analysis of dihydrocarvyl acetate using GC-MS.

Experimental Protocols

This section outlines the procedures for sample preparation from plant material and subsequent analysis by GC-MS.

Protocol 1: Sample Preparation - Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials.

Materials:

- Fresh or dried mint leaves (*Mentha spicata*)
- Deionized water
- Clevenger-type steam distillation apparatus
- Heating mantle
- Anhydrous sodium sulfate

Procedure:

- Weigh approximately 100 g of coarsely chopped fresh mint leaves or crushed dried leaves.
- Place the plant material into a 2 L round-bottom flask and add 1 L of deionized water, ensuring the material is fully submerged.
- Assemble the Clevenger-type steam distillation apparatus.
- Heat the flask to boiling using a heating mantle to generate steam.
- Continue distillation for 3 hours. The steam will pass through the plant material, carrying the volatile essential oils.
- The condensed steam and essential oil will be collected in the separator. The less dense essential oil will form a layer on top.
- After allowing the apparatus to cool, carefully collect the essential oil layer.
- Dry the collected oil over anhydrous sodium sulfate to remove residual water.
- Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

Materials:

- Extracted essential oil

- Hexane (or other suitable volatile solvent like ethyl acetate)
- Volumetric flasks
- Micropipettes
- 0.2 μm syringe filter
- GC vials

Procedure:

- Prepare a sample solution by diluting the extracted essential oil in hexane. A typical dilution is 10 μL of essential oil in 1 mL of hexane.
- For quantitative analysis, an internal standard (IS) such as n-tridecane can be used to improve accuracy and precision^{[5][6]}. Prepare a stock solution of the internal standard (e.g., 1000 $\mu\text{g}/\text{mL}$ in hexane). Add a known concentration of the internal standard to the sample solution.
- Filter the final diluted sample through a 0.2 μm syringe filter into a 2 mL GC vial.

GC-MS Analysis

The following parameters provide a general guideline and may require optimization for specific instruments.

Instrumentation

A standard gas chromatograph system equipped with a split/splitless injector and coupled to a mass spectrometer is used.

Data Presentation

Quantitative data for the GC-MS analysis of dihydrocarvyl acetate is summarized in the tables below for easy comparison.

Table 1: GC-MS Instrumental Parameters

Parameter	Condition 1	Condition 2
Injector Temperature	250°C	270°C
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm)	DB-5 (30 m x 0.25 mm, 0.25 µm)
Oven Program	60°C (2 min), then 3°C/min to 240°C, hold 5 min[4]	70°C (2 min), then 3°C/min to 85°C, then 2°C/min to 165°C (1 min), then 30°C/min to 250°C (20 min)[7]
Carrier Gas	Helium at 1 mL/min[8]	Helium at 1.2 mL/min[7]
MS Transfer Line Temp.	280°C[8]	280°C
Ion Source Temperature	230°C[8]	230°C
Mass Range	40-500 amu[8]	35-550 amu
Ionization Mode	Electron Ionization (EI) at 70 eV	Electron Ionization (EI) at 70 eV

Table 2: Characteristic Mass Spectral Fragments of Dihydrocarvyl Acetate

The mass spectrum of dihydrocarvyl acetate is characterized by several key fragments that aid in its identification. The molecular ion peak $[M]^+$ is expected at m/z 196.

m/z	Relative Abundance (%)	Possible Fragment
43	~99.99	$[\text{CH}_3\text{CO}]^+$
136	~58.39	$[\text{M} - \text{CH}_3\text{COOH}]^+$
121	~53.74	$[\text{M} - \text{CH}_3\text{COOH} - \text{CH}_3]^+$
107	~58.15	
93	~57.52	

Data sourced from NIST WebBook and other public databases.

Table 3: Reported Concentration of Dihydrocarvyl Acetate in *Mentha spicata* Essential Oil

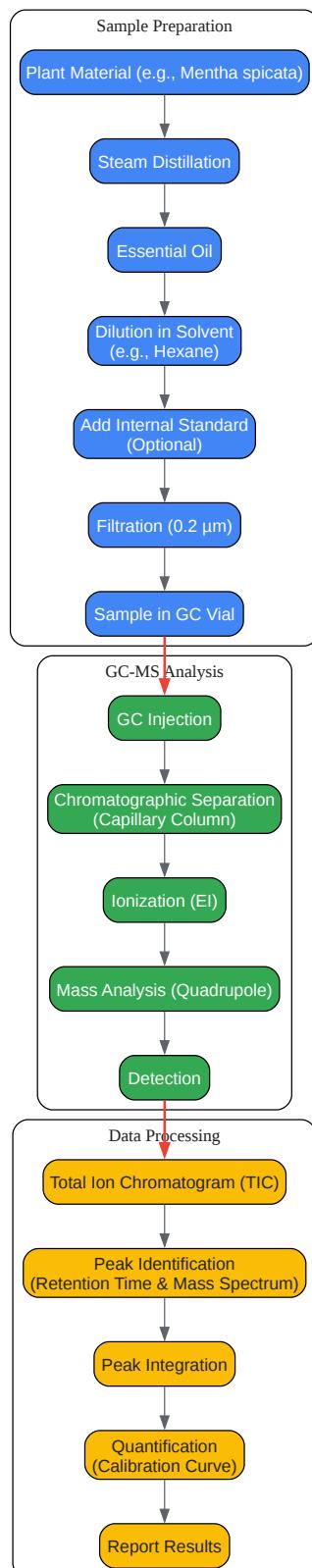
The concentration of dihydrocarvyl acetate can vary depending on the plant's origin, harvest time, and extraction method.

Source/Chemo_type	Concentration Range (%)	Reference
<i>Mentha spicata</i>	0.57	[8]
<i>Mentha spicata</i>	1.0	[9]
<i>Mentha spicata</i>	Not specified, but present	[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and GC-MS analysis of dihydrocarvyl acetate from plant material.

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Caption: Workflow for Dihydrocarvyl Acetate Analysis.

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